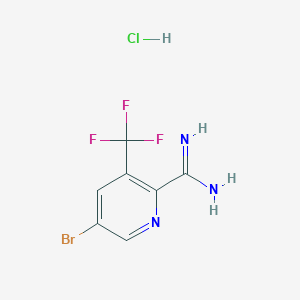![molecular formula C16H19NO4 B13670645 Methyl (S)-5-Cbz-5-azaspiro[2.4]heptane-6-carboxylate](/img/no-structure.png)
Methyl (S)-5-Cbz-5-azaspiro[2.4]heptane-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (S)-5-Cbz-5-azaspiro[2.4]heptane-6-carboxylate is a spirocyclic compound that features a unique azaspiro structure. This compound is of significant interest in organic chemistry due to its potential applications in medicinal chemistry and drug development. The spirocyclic framework provides a rigid and conformationally restricted structure, which can be advantageous in the design of bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (S)-5-Cbz-5-azaspiro[24]heptane-6-carboxylate typically involves the formation of the spirocyclic ring system followed by functional group modifications One common method involves the cyclization of a suitable precursor, such as a substituted azetidine, under specific conditions to form the spirocyclic core
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalytic processes, efficient purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions: Methyl (S)-5-Cbz-5-azaspiro[2.4]heptane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl (S)-5-Cbz-5-azaspiro[2.4]heptane-6-carboxylate has several scientific research applications, including:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Its rigid framework and functional groups make it a promising scaffold for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: The compound can be used in the development of new materials or as a building block in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl (S)-5-Cbz-5-azaspiro[2.4]heptane-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure provides a unique three-dimensional shape that can fit into binding sites with high specificity. The carbobenzyloxy (Cbz) group may also play a role in modulating the compound’s activity by protecting reactive sites or influencing its overall conformation.
Similar Compounds:
Methyl (S)-5-azaspiro[2.4]heptane-6-carboxylate: Lacks the carbobenzyloxy (Cbz) group, which may affect its reactivity and biological activity.
Methyl (S)-5-azaspiro[2.4]heptane-6-carboxylic acid:
Methyl (S)-5-azaspiro[2.4]heptane-6-carboxamide: Features an amide group, which can influence its hydrogen bonding and solubility characteristics.
Uniqueness: this compound is unique due to the presence of the carbobenzyloxy (Cbz) protecting group, which can enhance its stability and provide additional functionalization opportunities. The spirocyclic structure also contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H19NO4 |
|---|---|
Molecular Weight |
289.33 g/mol |
IUPAC Name |
5-O-benzyl 6-O-methyl 5-azaspiro[2.4]heptane-5,6-dicarboxylate |
InChI |
InChI=1S/C16H19NO4/c1-20-14(18)13-9-16(7-8-16)11-17(13)15(19)21-10-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3 |
InChI Key |
WIQVHGPYLAPXQM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC2(CC2)CN1C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl 5-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoate](/img/structure/B13670578.png)



![6-Chloroisothiazolo[4,3-b]pyridin-3-amine](/img/structure/B13670620.png)


